molecular formula C11H10N2O2 B3331878 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 86215-68-1

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B3331878
CAS No.: 86215-68-1
M. Wt: 202.21 g/mol
InChI Key: SGGCPUGLXWOPAP-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a 4-aminophenyl group attached to a 3-azabicyclo[3.1.0]hexane-2,4-dione core, which imparts distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The resulting intermediate is then treated with acetyl chloride

Properties

IUPAC Name

1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCPUGLXWOPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a glass bomb tube, 2.3 g of 1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid are stirred in 80 ml of approx. 1N methanolic ammonia solution for 7 days at 100° C. The reaction mixture is evaporated to dryness and the residue is chromatographed over silica gel with hexane/ethyl acetate (4:6). Recrystallisation from ethanol affords white crystals of the title compound, which is identical with the title compound of Example 1.
Name
1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 25.9 g of 1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (preparation as described in DE-OS 2 740 562) in 700 ml of ethanol are added 1.4 g of 5% palladium/carbon catalyst. Hydrogenation is carried out under normal pressure and at room temperature with hydrogen. When the absorption of hydrogen is complete (theoretical amount: 7500 ml), the reaction mixture is diluted with 1 ml of ethanol and concentrated after removal of the catalyst. The product so obtained is recrystallised from ethanol, affording the title compound with m.p. 183°-185° C.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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